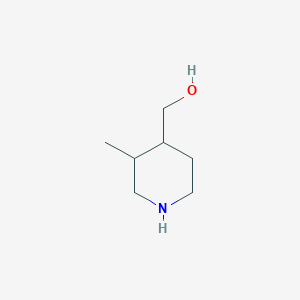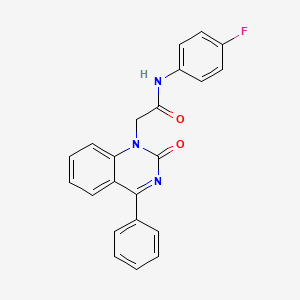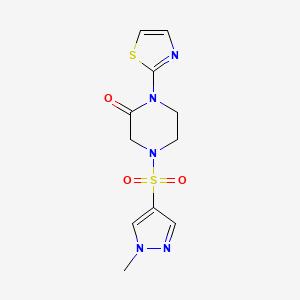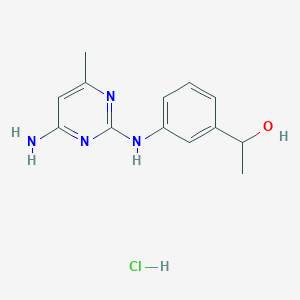![molecular formula C22H19N3O2 B2961449 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide CAS No. 1203079-06-4](/img/structure/B2961449.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" is an intriguing molecule with a complex structure that positions it at the intersection of multiple fields, including chemistry, biology, and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" typically involves multiple steps. Initially, the formation of the cyclopenta[b]indole framework can be achieved through intramolecular cyclization reactions. The oxazole moiety can be introduced via cyclization reactions using appropriate precursors, such as alpha-haloketones and amides. The final step usually involves acylation to attach the acetamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and minimize waste is crucial. Techniques like continuous flow synthesis, which allows for precise control over reaction parameters, can be employed. Additionally, using green chemistry principles can ensure the process is environmentally sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Introduction of functional groups like carbonyls and alcohols.
Reduction: Converting carbonyl groups to alcohols or amines.
Substitution: Replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products depend on the specific reaction conditions but often include functionalized derivatives that enhance the compound’s properties for particular applications.
Applications De Recherche Scientifique
This compound has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential for studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects. Understanding the precise pathways involved helps in designing more effective compounds and applications.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" stands out due to its unique combination of the cyclopenta[b]indole and oxazole moieties, which confer specific chemical and biological properties. Similar compounds include:
"2-(1H-indol-3-yl)-N-(3-(thiazol-5-yl)phenyl)acetamide"
"2-(2,3-dihydro-1H-pyrrolo[2,3-b]indol-4-yl)-N-(4-methylphenyl)acetamide"
"N-(3-(1H-imidazol-5-yl)phenyl)-2-(quinolin-4-yl)acetamide"
These compounds share structural similarities but differ in specific functional groups and resultant properties, making "this compound" a distinctive molecule in its class.
There you go—an article fit for a chemistry enthusiast's read! What's next on our agenda?
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-16-6-3-5-15(11-16)21-12-23-14-27-21)13-25-19-9-2-1-7-17(19)18-8-4-10-20(18)25/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIOGGJECAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=CC(=C4)C5=CN=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)


![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)
![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
![ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2961387.png)

